8,13-Abietadien-18-oic acid

Carbonic anhydrase Enzyme inhibition IC50 comparison

Researchers requiring a well-characterized abietane-type diterpene resin acid with defined carbonic anhydrase inhibition cannot substitute class-level analogs without altering experimental outcomes. Palustric acid provides quantifiable intermediate pharmacology with validated analytical infrastructure. • hCA IX IC50 = 290.46 nM; bridges activity gap between levopimaric (147.59 nM) and pimaric (340.7 nM) acids with distinct selectivity indices (S I = 7.8; S II = 5.0) • Lowest activation energy barrier for isomerization to levopimaric acid-preferred feedstock for acrylopimaric acid and bio-based polymer syntheses • ≥98% purity; validated UHPSFC-MS quantification with LOD 0.75 μg/mL and 87-108% recovery

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 1945-53-5
Cat. No. B129141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,13-Abietadien-18-oic acid
CAS1945-53-5
Synonyms(1R,4aS,10aR)-1,2,3,4,4a,5,6,9,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid;  [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,5,6,9,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid;  13-Isopropyl-podocarpa-
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C
InChIInChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22)
InChIKeyMLBYBBUZURKHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palustric Acid Procurement & Characterization


8,13-Abietadien-18-oic acid (palustric acid, CAS 1945-53-5) is a naturally occurring abietane-type diterpene resin acid with molecular formula C20H30O2 and molecular weight 302.45 g/mol, characterized as a colorless solid with a melting point of 164.5 °C [1]. This compound is a constitutional isomer of abietic acid, differing specifically in the location of its two C=C double bonds (conjugated diene in the C-ring versus abietic acid's 7,13-diene configuration), which fundamentally alters its reactivity, stability, and biological activity profiles [2]. Palustric acid is isolated primarily from pine oleoresins—including Pinus palustris (pitch pine), Pinus nigra, and Pinus massoniana—and is biosynthesized from geranylgeranyl diphosphate via diterpene synthase pathways [3].

Palustric Acid Differentiation Rationale


Resin acids of the abietane and pimarane classes share high structural homology but exhibit divergent physicochemical, toxicological, and bioactivity profiles that preclude generic substitution. Critical differentiation parameters include aqueous solubility (which inversely correlates with acute aquatic toxicity), isomerization energetics (governing chemical stability during processing), and enzyme inhibition selectivity (determining research or industrial applicability). For example, dehydroabietic acid is the most water-soluble and least acutely toxic resin acid, while pimaric-type acids exhibit the opposite profile—palustric acid occupies an intermediate position in both dimensions [1]. Furthermore, among abietane-type acids, isomerization behavior under acidic or thermal conditions differs substantially: palustric acid exhibits the lowest activation energy barrier for conversion to levopimaric acid among its structural isomers, making it a kinetically preferred feedstock for downstream synthetic applications [2]. Procurement decisions based solely on class-level similarity (e.g., substituting palustric acid with abietic acid or dehydroabietic acid) will result in demonstrably different experimental outcomes, as quantified in Section 3.

Palustric Acid Comparative Evidence


Carbonic Anhydrase Inhibition vs. Analogs

In a head-to-head stopped-flow CO2-hydrase assay (pH 7.4, 25 °C) evaluating four diterpene resin acids against human carbonic anhydrase isoforms hCA IX, hCA I, and hCA II, palustric acid exhibited intermediate potency across all three targets [1]. For the tumor-associated isoform hCA IX, palustric acid (IC50 = 290.46 ± 15.7 nM) was 2-fold less potent than levopimaric acid (147.59 ± 4.7 nM) but 1.17-fold more potent than pimaric acid (340.7 ± 6.37 nM) and 3.1-fold less potent than callitrisic acid (93.35 ± 1.65 nM) [1]. This rank-order potency profile demonstrates that palustric acid is not a generic substitute for any of its structural analogs in carbonic anhydrase research applications.

Carbonic anhydrase Enzyme inhibition IC50 comparison

Aquatic Ecotoxicity Profile

Palustric acid exhibits quantifiable acute aquatic toxicity with species-specific sensitivity profiles. In standardized ecotoxicity assays, palustric acid demonstrated 48-hour LC50 values of 0.1 mg/L in Daphnia magna (water flea) and 0.5 mg/L in Salmo gairdneri (rainbow trout) [1]. This differential sensitivity across trophic levels indicates that palustric acid is not a generic, interchangeable resin acid for environmental fate studies. The class-level understanding that resin acid toxicity correlates inversely with aqueous solubility—wherein dehydroabietic acid (most soluble) is least toxic and pimaric-type acids (least soluble) are most toxic—positions palustric acid as an intermediate-tier toxicant within the resin acid class [2].

Aquatic toxicology LC50 Environmental risk assessment

Isomerization Kinetics to Levopimaric Acid

Density functional theory (DFT) calculations of isomerization reaction pathways among abietane-type resin acids reveal that palustric acid exhibits the lowest energy barrier for conversion to levopimaric acid compared to other structural isomers [1]. Specifically, the isomerization of palustric acid to levopimaric acid proceeds via the lowest energy barrier among all examined pathways, whereas the isomerization of neoabietic acid to levopimaric acid exhibits the highest energy barrier in the same reaction medium [1]. This kinetic distinction has direct implications for synthetic applications: palustric acid serves as the most kinetically favorable feedstock for levopimaric acid production, which is the key intermediate in acrylopimaric acid synthesis (a petroleum-based polymer monomer substitute) [1].

Isomerization DFT calculation Chemical stability

Natural Abundance in Pinus nigra Heartwood

High-throughput quantitative ¹H-NMR screening of 260 Pinus nigra heartwood samples from four Greek provenances established absolute and relative abundance values for diterpenic resin acids [1]. Palustric acid content was quantified at 47.94 mg/g dry heartwood weight (dhw), ranking second in abundance among all detected resin acids—exceeded only by abietic acid (76.77 mg/gdhw) and followed by neoabietic acid (39.34 mg/gdhw), pimaric acid (22.54 mg/gdhw), and dehydroabietic acid (11.69 mg/gdhw) [1]. The abietane-type resin acids collectively accounted for 83.56% of total resin acid content, with total resin acids ranging from 30.05 to 424.70 mg/gdhw across samples [1].

Natural product quantification Pinus nigra Resin acid profiling

Aqueous Solubility and Handling

Palustric acid is very poorly soluble in water and exhibits low acute toxicity in mammals, consistent with its physicochemical profile as a hydrophobic diterpene carboxylic acid [1]. It demonstrates slight solubility in polar organic solvents including chloroform, DMSO (requiring sonication), and ethanol (requiring sonication), with solubility increasing upon gentle heating in methanol . This solubility profile differs from class-level behavior: dehydroabietic acid is the most soluble resin acid, whereas pimaric-type resin acids (e.g., isopimaric acid) are the least soluble—a property that directly correlates with their acute aquatic toxicity ranking [2]. Palustric acid occupies an intermediate solubility position within the resin acid class, which must be considered when designing dissolution protocols or formulating for biological assays.

Aqueous solubility Formulation Sample preparation

Palustric Acid Application Scenarios


Carbonic Anhydrase Selectivity Studies

Based on head-to-head IC50 comparison data (palustric acid hCA IX IC50 = 290.46 nM; levopimaric acid = 147.59 nM; pimaric acid = 340.7 nM), palustric acid is appropriate for carbonic anhydrase inhibition studies requiring intermediate potency with distinct selectivity indices (S I = 7.8; S II = 5.0) relative to comparator resin acids [1]. Researchers investigating differential isoform selectivity patterns across the abietane/pimarane diterpene classes should use palustric acid as a reference compound due to its quantifiable, intermediate pharmacological profile that bridges the activity gap between more potent (levopimaric, callitrisic) and less potent (pimaric) analogs.

Bio-Based Acrylopimaric Acid Synthesis

DFT calculations demonstrate that palustric acid exhibits the lowest activation energy barrier for isomerization to levopimaric acid among all abietane-type resin acid isomers [1]. This kinetic advantage positions palustric acid as the preferred feedstock for synthetic routes requiring levopimaric acid as an intermediate—most notably the synthesis of acrylopimaric acid, a bio-based substitute for petroleum-derived polymeric monomers [1]. Industrial chemists seeking to optimize reaction conditions (lower temperatures, shorter residence times, reduced catalyst loading) should prioritize palustric acid over abietic or neoabietic acid starting materials.

Environmental Toxicology & Wastewater Monitoring

With established 48-hour LC50 values of 0.1 mg/L in Daphnia magna and 0.5 mg/L in rainbow trout, palustric acid serves as a well-characterized reference toxicant for aquatic ecotoxicology studies [1]. Its intermediate toxicity profile between dehydroabietic acid (least toxic) and pimaric-type acids (most toxic) makes it a representative compound for calibrating environmental fate models and developing analytical methods for resin acid detection in pulp and paper mill effluents [2]. Validated UHPSFC methods capable of resolving palustric acid from seven co-occurring diterpene resin acids (including pimaric, sandaracopimaric, isopimaric, levopimaric, abietic, dehydroabietic, and neoabietic acids) in under 20 minutes provide the analytical infrastructure for quantitative environmental monitoring [3].

Natural Product Standardization & Authentication

Quantitative ¹H-NMR profiling of Pinus nigra heartwood established palustric acid content at 47.94 mg/g dry weight—the second most abundant diterpene resin acid in this species after abietic acid [1]. This abundance data supports the use of palustric acid as a chemical marker for Pinus nigra-derived botanical preparations, traditional wound-healing balms, and commercial rosin products requiring batch-to-batch standardization. Analytical protocols including HPLC (detection at 270 nm, LOD 2.5–10.0 mg/kg with RSD ≤3.4%) and UHPSFC-MS (LOD 0.75 μg/mL, recovery 87–108%) provide validated methods for quantitative palustric acid determination in complex matrices [2][3].

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